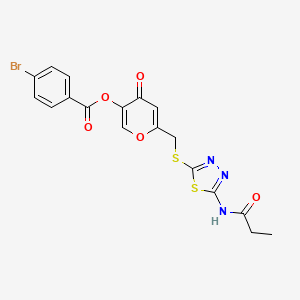

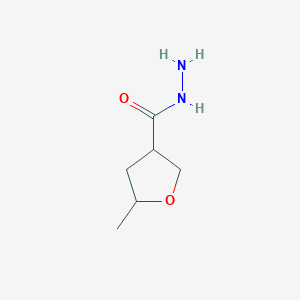

![molecular formula C22H15ClN4O5 B2412460 2-[(7,8-二甲氧基-5H-嘧啶并[5,4-b]吲哚-4-基)硫基]-N-(2-乙基苯基)乙酰胺 CAS No. 1112419-48-3](/img/structure/B2412460.png)

2-[(7,8-二甲氧基-5H-嘧啶并[5,4-b]吲哚-4-基)硫基]-N-(2-乙基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

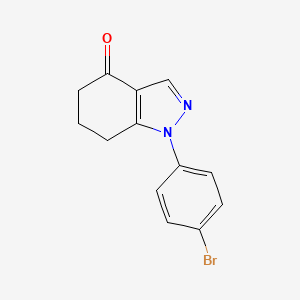

The compound “2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide” is a derivative of 4-amino-7,8-dimethoxy-5H-pyrimido[5,4-b]indole . These compounds resemble carbazeram and other pyridazino compounds with activity in the cardiovascular system .

Synthesis Analysis

The synthesis of these compounds involves the condensation of appropriate nitriles in a dry dioxane medium under a flow of HCl (g), which results in the corresponding 3,4-dihydro-5H-pyrimido[5,4-b]indol-4-ones .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of an electrodonor group in positions 7 and 8 and the presence of either a system which is rich in p electrons (furane ring) or an electrodonor group (dimethylamine) in position 2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the use of toxic reagents such as POCl3 .科学研究应用

合成和药用应用

2-[(7,8-二甲氧基-5H-嘧啶并[5,4-b]吲哚-4-基)硫基]-N-(2-乙基苯基)乙酰胺参与了各种具有潜在药用应用的杂环化合物的合成。例如,其衍生物已被研究用于其环氧合酶-1/2抑制、镇痛和抗炎活性,显示出在这些领域有显著的前景 (Abu‐Hashem, Al-Hussain & Zaki, 2020)。

放射性药物研究

在放射性药物研究中,相关化合物已被用于正电子发射断层扫描(PET)成像。这些研究侧重于开发用于大脑特定蛋白质或受体的新型配体,有助于诊断和研究神经疾病 (Dollé et al., 2008)。

抗癫痫研究

对该化合物衍生物的抗癫痫性质的研究显示在癫痫模型中具有中等效果。这包括分子对接研究预测与特定生物靶标的亲和力,为潜在作用机制提供了见解 (Severina et al., 2020)。

心血管应用

有关相关化合物的强心作用研究探讨了它们对心脏组织的收缩力和跳动频率的影响,为治疗心脏疾病提供了潜在应用 (Castiella et al., 1995)。

嘧啶衍生物的合成

该化合物还用于合成具有多样药用潜力的各种嘧啶衍生物。这些衍生物已被探索其抗氧化、抗微生物和抗炎性能,突显了在药物化学中广泛应用的范围 (Debnath & Ganguly, 2015)。

抗过敏潜力

有关相关化合物的抗过敏性质的研究表现出很好的前景。研究已经证明在实验中具有显著的效力,为开发新的抗过敏药物提供了潜在途径 (Menciu et al., 1999)。

作用机制

These compounds possess inotropic activity, with a complementary effect on the inhibition of different CGI-PDE . The most active compounds also possess activity as vasodilators . Some of these new compounds inhibit blood platelet aggregation induced by ADP and AA and are active as inhibitors of human platelet PDEs .

安全和危害

未来方向

属性

IUPAC Name |

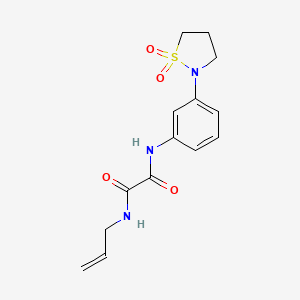

N-(1,3-benzodioxol-5-yl)-2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4O5/c23-15-4-1-13(2-5-15)21-25-22(32-26-21)14-3-8-20(29)27(10-14)11-19(28)24-16-6-7-17-18(9-16)31-12-30-17/h1-10H,11-12H2,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCFOOJGGUIVFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=C(C=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

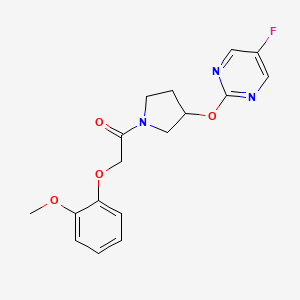

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2412382.png)

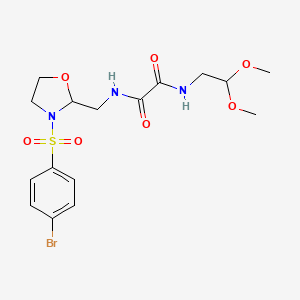

![ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride](/img/no-structure.png)

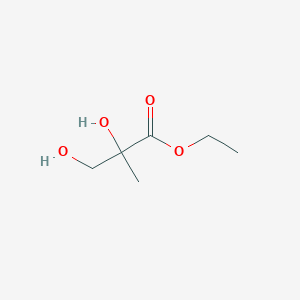

![1-(4-Chlorophenyl)-2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]-1-ethanone](/img/structure/B2412388.png)

![2-[1-Acetyl-5-(2-methylphenyl)-2-pyrazoline-3-yl]phenol](/img/structure/B2412394.png)